molecular formula C6H4ClN3 B2456213 6-Chloropyrazolo[1,5-a]pyrimidine CAS No. 2024538-64-3

6-Chloropyrazolo[1,5-a]pyrimidine

Cat. No.: B2456213
CAS No.: 2024538-64-3
M. Wt: 153.57
InChI Key: FQXQOIGAJJUUNH-UHFFFAOYSA-N
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Description

6-Chloropyrazolo[1,5-a]pyrimidine is an aromatic heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Safety and Hazards

6-Chloropyrazolo[1,5-a]pyrimidine is classified as a hazardous substance. It is toxic if swallowed and may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Pyrazolo[1,5-a]pyrimidines, including 6-Chloropyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications . They have several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . These compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazole with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazolo[1,5-a]pyrimidines, while oxidation reactions can produce corresponding oxides .

Properties

IUPAC Name

6-chloropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXQOIGAJJUUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2024538-64-3
Record name 6-chloropyrazolo[1,5-a]pyrimidine
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